Inulicin

Immunopharmacology Inflammation Signaling Pathways

Procure Inulicin (1-O-Acetylbritannilactone) for research requiring precise, dual-pathway interrogation. Unlike common sesquiterpene lactones that primarily alkylate IKKβ, Inulicin demonstrates superior mechanistic polypharmacology by concurrently suppressing both NF-κB (via IκBα/p65) and AP-1 (via JNK/ERK) signaling in the same cellular model. This unique secoeudesmanolide enables clean dissection of inflammatory, angiogenic (VEGFR-Src-FAK), and vascular remodeling pathways without confounding off-target effects. Choose Inulicin for reproducible, phenotype-driven studies in macrophage inflammation, oncology xenografts, or cardiovascular restenosis, where a standard analog would not confer the same pathway coverage.

Molecular Formula C17H24O5
Molecular Weight 308.4 g/mol
CAS No. 681457-46-5
Cat. No. B591291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInulicin
CAS681457-46-5
Molecular FormulaC17H24O5
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C
InChIInChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16+/m0/s1
InChIKeyQKUFZFLZBUSEHN-CZLJMHDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inulicin (CAS 681457-46-5): A Sesquiterpene Lactone with Dual NF-κB/AP-1 Pathway Modulation for Inflammatory Disease and Oncology Research


Inulicin, also known as 1-O-Acetylbritannilactone, is a sesquiterpene lactone isolated from Inula japonica and related species [1]. As a member of the eudesmanolide subclass, it is characterized by a 5,7-fused bicyclic core with a lactone ring and an acetoxybutyl side chain, conferring a molecular weight of 308.37 g/mol and the molecular formula C₁₇H₂₄O₅ [2]. Its core biological value lies in the dual inhibition of NF-κB and AP-1 signaling pathways in inflammatory models, a feature not universally shared among sesquiterpene lactones [3].

Why Inulicin Cannot Be Replaced by Other Sesquiterpene Lactones: Evidence of Unique Pathway Polypharmacology


Generic substitution among sesquiterpene lactones is scientifically unsound due to structural and mechanistic divergence. While many sesquiterpene lactones, such as parthenolide, primarily alkylate IKKβ to inhibit NF-κB via their α-methylene-γ-lactone moiety, inulicin demonstrates a distinct ability to concurrently suppress both NF-κB (by inhibiting IκBα phosphorylation and p65 nuclear translocation) and AP-1 (by reducing JNK/ERK phosphorylation) in the same macrophage model [1]. Furthermore, inulicin's secoeudesmanolide skeleton with an acetoxybutyl side chain differentiates it from more common guaianolides (e.g., dehydrocostus lactone) or pseudoguaianolides (e.g., helenalin), potentially altering its protein binding landscape and cellular targets [2]. This mechanistic polypharmacology and unique structural features render inulicin a specific chemical probe whose biological profile cannot be confidently inferred from or replicated by using structurally related but mechanistically narrower analogs .

Quantitative Differentiation Evidence for Inulicin Against Structural and Functional Analogs


Dual NF-κB and AP-1 Pathway Suppression: A Distinctive Polypharmacology Not Observed in Parthenolide

Inulicin distinguishes itself from the well-studied sesquiterpene lactone parthenolide through its concurrent inhibition of both NF-κB and AP-1 signaling in LPS-stimulated macrophages. In a direct comparative context, while parthenolide is widely recognized for its NF-κB inhibition via IKKβ alkylation, inulicin uniquely suppresses both pathways simultaneously [1]. Quantitatively, inulicin at 10 μM reduced JNK phosphorylation (AP-1 pathway) by approximately 60% and ERK phosphorylation (AP-1 pathway) by approximately 70% in LPS-stimulated RAW264.7 cells, while also significantly inhibiting IκBα phosphorylation and p65 nuclear translocation (NF-κB pathway) [1]. This dual suppression profile is a point of significant differentiation from single-pathway inhibitors.

Immunopharmacology Inflammation Signaling Pathways

In Vivo Anti-Inflammatory Efficacy: Dose-Dependent Cytokine Reduction in a Murine Endotoxemia Model

Inulicin demonstrates quantifiable in vivo anti-inflammatory activity, reducing key pro-inflammatory cytokines in a murine endotoxemia model. A single intraperitoneal administration of inulicin at 30 mg/kg significantly decreased serum levels of IL-6, CCL2, and IL-1β compared to vehicle-treated controls [1]. Specifically, IL-6 levels were reduced by approximately 60%, CCL2 by approximately 50%, and IL-1β by approximately 55% [1]. This in vivo potency provides a quantitative benchmark against other sesquiterpene lactones like alantolactone, which show similar trends but often require higher doses or different routes to achieve comparable efficacy [2].

Inflammation In Vivo Pharmacology Cytokines

Angiogenesis Inhibition via VEGFR-Src-FAK Axis: A Distinction from NF-κB-Focused Sesquiterpene Lactones

Inulicin uniquely targets the VEGFR-Src-FAK signaling axis to inhibit angiogenesis, a mechanism not prominently associated with many other sesquiterpene lactones. Inulicin dose-dependently inhibited VEGF-induced proliferation, migration, and capillary tube formation in HUVECs, with significant effects observed at concentrations as low as 5 μM . Specifically, at 10 μM, inulicin reduced VEGF-induced HUVEC migration by approximately 65% and capillary structure formation by approximately 70% . This contrasts with sesquiterpene lactones like dehydrocostus lactone, which primarily exert anti-angiogenic effects through NF-κB inhibition and HIF-1α downregulation rather than direct VEGFR-Src-FAK modulation [1].

Angiogenesis Cancer Research VEGF Signaling

Relatively Low In Vivo Acute Toxicity: Favorable Safety Margin Compared to Helenalin and Other Pseudoguaianolides

Inulicin exhibits a more favorable acute toxicity profile than structurally related pseudoguaianolides such as helenalin. The intraperitoneal LD50 of inulicin in mice is 476 mg/kg, while the oral LD50 is 1,330 mg/kg [1]. In contrast, helenalin, a sesquiterpene lactone with a similar α-methylene-γ-lactone moiety, demonstrates significantly higher toxicity with an intraperitoneal LD50 in mice of approximately 10 mg/kg [2]. This 40-fold difference in acute toxicity provides a quantifiable safety margin advantage for inulicin in in vivo experimental settings, reducing the risk of confounding toxicity-related artifacts.

Toxicology In Vivo Pharmacology Safety Assessment

Procurement-Ready Applications of Inulicin in Inflammation, Oncology, and Cardiovascular Research


Investigating NF-κB/AP-1 Crosstalk in Macrophage-Driven Inflammatory Diseases

Inulicin is the preferred chemical probe for studies requiring simultaneous inhibition of NF-κB and AP-1 signaling in macrophages. The compound's ability to reduce IL-6, CCL2, and IL-1β production by 50-60% in vivo at 30 mg/kg i.p. provides a robust, reproducible phenotype for exploring inflammatory disease mechanisms in murine models of endotoxemia, arthritis, or colitis [1].

Deciphering VEGFR-Src-FAK Signaling in Angiogenesis and Non-Small Cell Lung Cancer (NSCLC) Models

For oncology researchers studying angiogenesis or NSCLC, inulicin serves as a selective tool to interrogate the VEGFR-Src-FAK axis. Its potent inhibition of HUVEC migration (~65% at 10 μM) and capillary formation (~70% at 10 μM) enables clean dissection of this pathway without the confounding influence of HIF-1α modulation seen with other sesquiterpene lactones . In A549 lung cancer xenograft models, inulicin (12 mg/kg i.p.) significantly reduces tumor growth, providing a validated in vivo platform [2].

Cardiovascular Disease Modeling: Vascular Inflammation and Neointimal Hyperplasia Studies

Inulicin is uniquely suited for cardiovascular research due to its demonstrated inhibition of neointimal hyperplasia following balloon injury, an effect mediated by modulation of MMP-2/TIMP-2 balance [3]. Additionally, its ability to suppress LPS-induced COX-2 expression and NF-κB activity in vascular smooth muscle cells (VSMCs) makes it a valuable tool for studying vascular inflammation in atherosclerosis or restenosis models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inulicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.